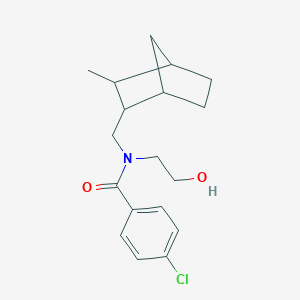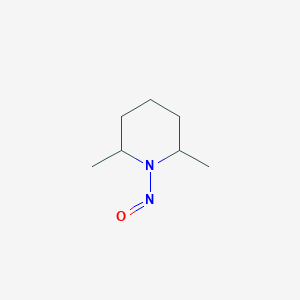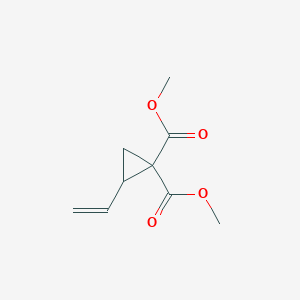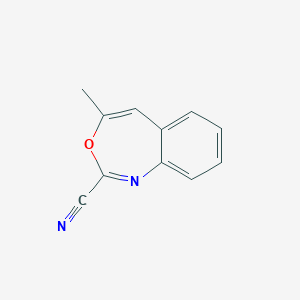
1,2,3,4-Tetramethyl-5,6-dinitrobenzene
Übersicht
Beschreibung
1,2,3,4-Tetramethyl-5,6-dinitrobenzene is a chemical compound with the molecular formula C10H12N2O4 . It has a molecular weight of 224.21 g/mol . The compound is also known by other names such as Benzene,1,2,3,4-tetramethyl-5,6-dinitro- and o-dinitrotetramethylbenzene .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetramethyl-5,6-dinitrobenzene consists of a benzene ring with two nitro groups (-NO2) and four methyl groups (-CH3) attached to it . The IUPAC name for this compound is 1,2,3,4-tetramethyl-5,6-dinitrobenzene .Physical And Chemical Properties Analysis
1,2,3,4-Tetramethyl-5,6-dinitrobenzene has several computed properties. It has a molecular weight of 224.21 g/mol and an exact mass of 224.07970687 g/mol . The compound has a topological polar surface area of 91.6 Ų and a complexity of 266 . It has no hydrogen bond donors but has four hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
1,2,3,4-Tetramethyl-5,6-dinitrobenzene is utilized in organic synthesis, particularly in the synthesis of novel organic compounds. Its nitro groups can act as electrophiles in various reactions, making it a valuable intermediate for synthesizing complex molecules. It’s also used in the study of selective reductive transformations in photocatalytic systems, which are crucial for developing new synthetic pathways .
Analytical Chemistry
In analytical chemistry, this compound can serve as a standard for calibrating instruments due to its unique spectral properties. It’s used to validate methodologies like chromatography and mass spectrometry, ensuring accurate measurement of nitroaromatic compounds .
Materials Science
The compound’s robust structure and thermal stability make it a candidate for creating advanced materials. Researchers explore its incorporation into polymers to enhance their properties, such as increasing resistance to heat and chemical degradation .
Environmental Science
1,2,3,4-Tetramethyl-5,6-dinitrobenzene is studied for its environmental impact, particularly its behavior in soil and water. Understanding its degradation products and pathways helps in assessing its long-term environmental effects .
Pharmacology
In pharmacology, the compound’s derivatives are investigated for their biological activities. It’s part of the early-stage drug discovery process, where its interactions with various enzymes and receptors are analyzed to develop potential therapeutic agents .
Agriculture
This compound is examined for its potential use in agriculture, particularly in the synthesis of pesticides and herbicides. Its chemical structure allows for modifications that can lead to the development of new agrochemicals with specific action mechanisms .
Wirkmechanismus
Target of Action
Nitro compounds in general are known to undergo reductive transformations, which are of great importance for the chemical industry .
Mode of Action
The mode of action of 1,2,3,4-Tetramethyl-5,6-dinitrobenzene involves nitration, a process where a nitro group is added to an organic compound . In the case of 1,2,3,4-Tetramethyl-5,6-dinitrobenzene, direct action of cold fuming nitric acid leads to the formation of 2,3,6,6-tetramethyl-2,3,4,5-tetranitrocyclohex-4-en-1-one .
Biochemical Pathways
The compound is involved in reductive transformations, leading to products such as amines, azo and azoxy compounds, imines, products of n-alkylation, n-formylation, as well as cyclization of quinolines, hydroquinolines, benzimidazoles, and indazoles .
Pharmacokinetics
The compound’s molecular weight is 22421 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the action of 1,2,3,4-Tetramethyl-5,6-dinitrobenzene involves the formation of 2,3,6,6-tetramethyl-2,3,4,5-tetranitrocyclohex-4-en-1-one . This transformation is a result of the nitration process.
Eigenschaften
IUPAC Name |
1,2,3,4-tetramethyl-5,6-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-5-6(2)8(4)10(12(15)16)9(7(5)3)11(13)14/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFWWDRGWIAOIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)[N+](=O)[O-])[N+](=O)[O-])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306106 | |
| Record name | 1,2,3,4-tetramethyl-5,6-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetramethyl-5,6-dinitrobenzene | |
CAS RN |
18801-63-3 | |
| Record name | NSC174103 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-tetramethyl-5,6-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Tetramethyl-5,6-dinitro-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when 1,2,3,4-tetramethyl-5,6-dinitrobenzene is treated with fuming nitric acid?
A1: Treatment of 1,2,3,4-tetramethyl-5,6-dinitrobenzene with fuming nitric acid in dichloromethane leads to the formation of unusual products: cis- and trans-2,5,6,6-tetramethyl-2,3,4,5-tetranitrocyclohex-3-enones. [] This reaction involves a complex rearrangement and oxidation process, ultimately yielding cyclic tetranitro ketones. The structure of the cis isomer was confirmed through X-ray crystallography. []
Q2: How does the reactivity of 1,2,3,4-tetramethyl-5,6-dinitrobenzene differ from its 5,6-dihalo counterparts when treated with nitric acid?
A2: While 1,2,3,4-tetramethyl-5,6-dinitrobenzene undergoes a unique rearrangement to form tetranitrocyclohexenones upon treatment with fuming nitric acid, its 5,6-dihalo counterparts exhibit different reactivity. Under similar conditions, 5,6-dihalo-1,2,3,4-tetramethylbenzenes primarily yield a mixture of 5,6-dihalogeno-2,3,4-trimethylbenzyl nitrate and 6-halogeno-2,3,4,5-tetramethyl-4-nitrocyclohexa-2,5-dien-1-one. [] This highlights the significant influence of the substituents on the benzene ring on the reaction pathway and product formation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Dimethyl [(4-methoxyphenyl)methyl]phosphonate](/img/structure/B96687.png)

